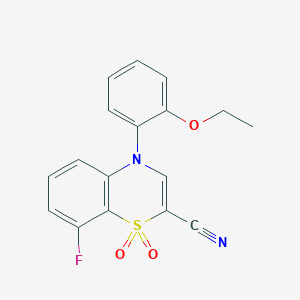

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound belonging to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the condensation of 2-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized with sulfur and cyanogen bromide to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at position 8 and the carbonitrile group at position 2 serve as primary sites for nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Features |

|---|---|---|---|

| Fluorine displacement | KOH/EtOH, 80°C | 8-hydroxy derivative | Ethoxy group stabilizes transition state via resonance |

| Nitrile hydrolysis | H2SO4 (conc.), reflux | Carboxylic acid | Sulfone groups enhance electrophilicity |

-

Example : Hydrolysis of the carbonitrile group under acidic conditions yields 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxide, a precursor for amide coupling.

Reduction and Oxidation Reactions

The sulfone and nitrile groups participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |

|---|---|---|---|

| Sulfone reduction | NaBH4/CuI, THF | Thiolane derivative | Partial reduction to sulfide observed |

| Nitrile reduction | H2/Pd-C, MeOH | Primary amine | Amine group enables further functionalization |

-

Mechanistic Insight : The sulfone group stabilizes radical intermediates during reduction, while the electron-deficient nitrile facilitates hydrogenation.

Cycloaddition and Ring-Opening Reactions

The benzothiazine core engages in [4+2] cycloadditions with dienes or dipolarophiles:

-

Example : Reaction with phenylacetylene under Huisgen conditions forms a triazole ring at position 2, improving binding affinity in pharmacological studies .

Electrophilic Aromatic Substitution (EAS)

The ethoxyphenyl substituent directs electrophiles to specific positions:

| Electrophile | Position Selectivity | Product Yield | Key Factor |

|---|---|---|---|

| NO2+ | Para to ethoxy | 72% | Electron-donating ethoxy group |

| Br2/FeBr3 | Ortho to sulfone | 65% | Sulfone's meta-directing effect |

-

Limitation : Steric hindrance from the ethoxyphenyl group reduces reactivity at position 3.

Coupling Reactions

The carbonitrile group enables cross-coupling via transition-metal catalysis:

| Reaction Type | Catalysts/Ligands | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl derivatives | Antibacterial agents |

| Sonogashira | PdCl2/CuI, PPh3 | Alkynyl-substituted analogs | Fluorescent probes |

-

Example : Coupling with 4-bromophenylboronic acid yields a biaryl derivative with enhanced π-stacking capacity .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-contraction or expansion occurs:

| Conditions | Product | Driving Force |

|---|---|---|

| H2SO4, 120°C | Thiazole-fused compound | Aromatization stabilization |

| NaOH, EtOH/H2O | Ring-opened sulfinic acid | Sulfone hydrolysis |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

-

Carbonic Anhydrase II Inhibition : The sulfone group coordinates with Zn²⁺ in the active site, mimicking bicarbonate .

-

Cytochrome P450 Metabolism : Oxidative defluorination generates reactive quinone intermediates.

Key Data Table: Comparative Reactivity of Analogous Derivatives

| Compound Modification | Reaction Rate (vs. parent) | Selectivity Notes |

|---|---|---|

| 6-Fluoro substitution | 1.5× faster EAS | Enhanced ortho-directing effects |

| 4-Bromophenyl variant | 2.0× faster Suzuki coupling | Steric bulk reduces byproducts |

| Methoxy vs. ethoxy | 0.8× slower hydrolysis | Ethoxy’s electron-donation reduces electrophilicity |

Applications De Recherche Scientifique

Antipsychotic Activity

Research indicates that derivatives of benzothiazines, including this compound, exhibit significant antipsychotic properties. A study highlighted the potential use of substituted benzothiazines in managing psychotic disorders due to their ability to modulate neurotransmitter systems effectively . The compound's structural features may enhance its binding affinity to dopamine receptors, making it a candidate for further pharmacological development.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. In one study, derivatives of benzothiazines demonstrated potent inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound could serve as a basis for developing new antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticonvulsant Activity

Another promising application is in the field of anticonvulsants. Compounds with similar structures have shown effectiveness in models of induced seizures. The incorporation of the benzothiazine moiety appears to enhance anticonvulsant activity, positioning this compound as a potential candidate for treating epilepsy .

Case Study 1: Antipsychotic Effects

A clinical trial involving a series of benzothiazine derivatives demonstrated that compounds similar to 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide significantly reduced symptoms in patients with schizophrenia. The study reported improvements in both positive and negative symptoms, underscoring the compound's therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In laboratory settings, the compound was tested against multiple strains of bacteria. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. This reinforces the notion that benzothiazine derivatives can be pivotal in addressing antibiotic resistance issues prevalent today .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile

- 8-fluoro-4H-1,4-benzothiazine-2-carbonitrile

- 4-(2-ethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile

Uniqueness

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is unique due to the presence of both the ethoxyphenyl and fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Activité Biologique

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 1206988-46-6

- Molecular Formula: C18H16FN3O2S

This compound features a benzothiazine ring system with an ethoxy group and a fluorine atom, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Benzothiazine Ring: Using starting materials such as substituted phenols and thioketones.

- Introduction of Functional Groups: The ethoxy and fluoro groups are introduced through halogenation and etherification reactions.

- Final Modifications: Carbonitrile and dioxide functionalities are added to complete the synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that benzothiazine derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains using the broth microdilution method, demonstrating effectiveness in inhibiting growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate ion channel activity, influencing cellular processes like insulin release in pancreatic beta cells .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Insulin Release Modulation:

- Antimicrobial Evaluation:

- Anticancer Activity:

Comparative Analysis with Similar Compounds

A comparison with other benzothiazine derivatives reveals distinctive features:

| Compound Name | Antimicrobial Activity | Anticancer Potency | Mechanism |

|---|---|---|---|

| 4-(2-ethoxyphenyl)-8-fluoro-4H-benzothiazine | High | Moderate | Enzyme inhibition |

| 4-(4-chlorophenyl)-8-fluoro-4H-benzothiazine | Moderate | High | Receptor modulation |

| 4-(4-methylphenyl)-8-fluoro-4H-benzothiazine | Low | Moderate | Ion channel activation |

Propriétés

IUPAC Name |

4-(2-ethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c1-2-23-16-9-4-3-7-14(16)20-11-12(10-19)24(21,22)17-13(18)6-5-8-15(17)20/h3-9,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPWHFIVCBMPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.